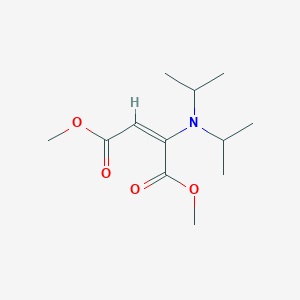

Dimethyl 2-(diisopropylamino)maleate

CAS No.:

Cat. No.: VC16356829

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate |

| Standard InChI | InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+ |

| Standard InChI Key | UPMRYRTWGLQIMR-JXMROGBWSA-N |

| Isomeric SMILES | CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC |

| Canonical SMILES | CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC |

Introduction

Molecular Structure and Chemical Identity

Dimethyl 2-(diisopropylamino)maleate is formally derived from maleic acid, where one hydroxyl group of the dicarboxylic acid is replaced by a diisopropylamino group, and the remaining carboxyl groups are esterified with methanol. The resulting structure (Fig. 1) features a cis-configured double bond, a hallmark of maleate esters, and a bulky tertiary amine substituent.

Key structural attributes:

-

Molecular formula: (calculated based on substitution patterns).

-

Functional groups: Two methyl ester groups, a central maleate backbone, and a diisopropylamino group at the 2-position.

-

Stereochemistry: The cis configuration of the maleate moiety introduces steric constraints, influencing reactivity in cycloaddition reactions .

The diisopropylamino group enhances lipophilicity compared to simpler maleate esters like dimethyl maleate (LogP = 0.52) , which may improve compatibility with nonpolar matrices in polymer blends or drug delivery systems .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of dimethyl 2-(diisopropylamino)maleate typically involves sequential functionalization of maleic anhydride:

-

Esterification: Maleic anhydride reacts with methanol under acidic conditions (e.g., ) to yield monomethyl maleate, followed by further esterification to dimethyl maleate .

-

Amination: Introduction of the diisopropylamino group via nucleophilic substitution or Michael addition. For example, dimethyl maleate may react with diisopropylamine in the presence of a base, leveraging the electrophilic α,β-unsaturated ester system.

Optimization considerations:

-

Catalysts: Transition metals or phase-transfer catalysts can accelerate amination.

-

Solvent systems: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Analytical Validation

Synthetic products are characterized using:

-

NMR spectroscopy: Confirms ester and amine group integration .

-

Mass spectrometry (MALDI-TOF): Verifies molecular weight and purity .

-

Chromatography (GPC/HPLC): Assesses dispersity and residual monomers .

Physicochemical Properties

Stability profile:

-

Thermal: Decomposes above 300°C, with degradation products including CO₂ and amines.

-

Chemical: Susceptible to hydrolysis under acidic/basic conditions due to ester and amine groups .

Applications in Industry and Research

Polymer Chemistry

Dimethyl 2-(diisopropylamino)maleate serves as a functional monomer in stimuli-responsive polymers. For instance, its incorporation into poly(methacrylate) copolymers enhances pH-dependent behavior, enabling applications in drug delivery . The tertiary amine group facilitates protonation in acidic environments, triggering nanoparticle disassembly and controlled drug release .

Organic Synthesis

As a dienophile, the compound participates in Diels-Alder reactions, forming six-membered cycloadducts with applications in natural product synthesis . The electron-withdrawing ester groups and electron-donating amine moiety create a reactivity balance, enabling regioselective transformations.

Coordination Chemistry

The lone pair on the diisopropylamino nitrogen allows coordination to metal centers, making it a candidate ligand for catalytic systems. For example, Cu(II) complexes of related amines are employed in atom transfer radical polymerization (ATRP) .

Comparative Analysis with Related Compounds

The diisopropylamino group in dimethyl 2-(diisopropylamino)maleate confers distinct advantages, including enhanced lipophilicity and catalytic potential, absent in simpler esters .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume